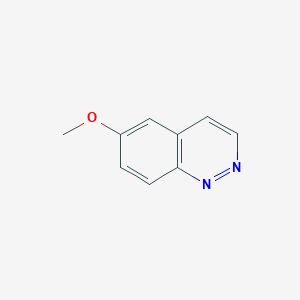
5-Benzyl-2-bromo-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-bromo-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a benzyl group at the 5-position and a bromine atom at the 2-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-bromo-thiazole typically involves the bromination of 5-benzyl-thiazole. One common method is the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve large-scale bromination reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-2-bromo-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium ethoxide or thiourea are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution: Formation of 2-amino-5-benzyl-thiazole or 2-thiol-5-benzyl-thiazole.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 5-benzyl-thiazolidine.
Scientific Research Applications
5-Benzyl-2-bromo-thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyl-2-bromo-thiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-Benzyl-thiazole: Lacks the bromine atom, leading to different reactivity and biological activity.
2-Bromo-thiazole: Lacks the benzyl group, affecting its solubility and interaction with biological targets.
5-Benzyl-2-chloro-thiazole: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
Uniqueness: 5-Benzyl-2-bromo-thiazole is unique due to the presence of both the benzyl group and bromine atom, which confer specific reactivity and biological activity.
Properties
IUPAC Name |
5-benzyl-2-bromo-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWUTFNQGGJUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)

![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)

![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)


![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)

![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028901.png)

![Ethyl5-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13028911.png)
![Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13028912.png)
